molecular formula C13H18 B087329 1,1,4,7-Tetramethylindan CAS No. 1078-04-2

1,1,4,7-Tetramethylindan

Cat. No.: B087329
CAS No.: 1078-04-2
M. Wt: 174.28 g/mol
InChI Key: IFZVSOLCUIWLFW-UHFFFAOYSA-N
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Description

1,1,4,7-Tetramethylindan is a synthetic indan derivative of interest in advanced chemical research. Indan and its substituted analogues are privileged structures in medicinal and materials chemistry. Research into related indanone scaffolds has demonstrated significant potential across various scientific fields, including the development of compounds with reported biological activity . Specifically, structurally related indanones have been investigated as core templates for potent antiviral, anti-inflammatory, and anticancer agents . Furthermore, the indan structure is found in compounds studied for the treatment of neurodegenerative diseases such as Alzheimer's, where certain derivatives act as inhibitors of cholinesterases and amyloid beta (Aβ) aggregation . Beyond biomedical applications, this family of compounds also finds utility in agricultural science as a precursor for insecticides, fungicides, and herbicides, and in organic synthesis as a building block for complex natural products and functional materials . The specific substitution pattern of this compound presents opportunities for research in tailoring physical properties and reactivity, making it a compound of interest for exploring new synthetic methodologies and structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1078-04-2

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

3,3,4,7-tetramethyl-1,2-dihydroindene

InChI

InChI=1S/C13H18/c1-9-5-6-10(2)12-11(9)7-8-13(12,3)4/h5-6H,7-8H2,1-4H3

InChI Key

IFZVSOLCUIWLFW-UHFFFAOYSA-N

SMILES

CC1=C2CCC(C2=C(C=C1)C)(C)C

Canonical SMILES

CC1=C2CCC(C2=C(C=C1)C)(C)C

Other CAS No.

1078-04-2

Synonyms

1,1,4,7-Tetramethylindane

Origin of Product

United States

Spectroscopic Characterization and Advanced Structural Elucidation of 1,1,4,7 Tetramethylindan

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

High-Resolution Proton (¹H) NMR for Structural and Conformational Analysis

A ¹H NMR spectrum of 1,1,4,7-tetramethylindan would provide crucial information about the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons in each environment. Based on the structure of this compound, one would expect to observe distinct signals for the aromatic protons and the aliphatic protons of the indan (B1671822) skeleton and the methyl groups. The aromatic region would likely show two distinct signals for the two non-equivalent aromatic protons. The aliphatic protons on the five-membered ring would exhibit characteristic multiplets, with their chemical shifts and coupling constants providing insights into their spatial relationships. The four methyl groups would likely appear as singlets, although their chemical shifts might differ slightly depending on their position on the indan core.

Regrettably, a publicly available high-resolution ¹H NMR spectrum with detailed peak assignments for this compound could not be located during the literature search for this article.

Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Carbon Frameworks

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a series of singlets, each corresponding to a unique carbon atom. Based on the molecular symmetry, a specific number of signals would be expected. The spectrum would be characterized by signals in the aromatic region (typically 110-160 ppm) for the benzene (B151609) ring carbons and in the aliphatic region (typically 10-60 ppm) for the indan and methyl carbons. The quaternary carbons, such as the one bearing the gem-dimethyl groups and the substituted aromatic carbons, would also be readily identifiable.

While PubChem entry (CID 517895) for this compound indicates the existence of a ¹³C NMR spectrum, the actual spectral data, including chemical shifts and peak assignments, are not publicly accessible. nist.gov

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity within a molecule.

COSY would reveal proton-proton (¹H-¹H) spin-spin coupling networks, helping to identify adjacent protons in the indan ring.

HSQC would establish direct one-bond correlations between protons and the carbons to which they are attached.

HMBC would show correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular structure, particularly for connecting the methyl groups to the indan framework.

A comprehensive analysis using these 2D NMR techniques would be instrumental in the complete and unambiguous assignment of all ¹H and ¹³C signals. However, no 2D NMR data for this compound could be found in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₃H₁₈), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) value corresponding to its molecular weight (174.28 g/mol ). The fragmentation pattern would likely involve the loss of methyl groups (a peak at M-15) and other characteristic cleavages of the indan structure. The NIST Mass Spectrometry Data Center is referenced in the PubChem entry for this compound, suggesting that mass spectral data exists, but the detailed fragmentation data is not directly provided. nist.gov

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Groups

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. The IR and Raman spectra of this compound would be expected to show characteristic bands for:

Aromatic C-H stretching (above 3000 cm⁻¹)

Aliphatic C-H stretching (below 3000 cm⁻¹)

Aromatic C=C stretching (around 1600 and 1450 cm⁻¹)

C-H bending vibrations

Computational Chemistry and Theoretical Studies Applied to 1,1,4,7 Tetramethylindan

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the electronic behavior of molecules. These methods are essential for characterizing bond strengths, orbital energies, and charge distributions, which collectively govern a molecule's stability and reactivity.

Density Functional Theory (DFT) Studies of Ground States and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density. For 1,1,4,7-tetramethylindan, DFT calculations are instrumental in determining its most stable three-dimensional structure (ground state) by optimizing the geometry to find the minimum energy configuration. This process provides precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to map out potential energy surfaces for chemical reactions. By locating transition state structures—the highest energy point along a reaction pathway—researchers can calculate activation energies, which are crucial for predicting reaction rates and understanding mechanisms. The electronic properties derived from a ground-state DFT calculation, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Illustrative DFT-Calculated Properties for this compound Below is a table of hypothetical, yet realistic, data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) on the optimized ground state of this compound.

PropertyCalculated ValueDescription
Total Energy-583.5 HartreesThe total electronic energy of the optimized molecule.
HOMO Energy-6.2 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy0.5 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap6.7 eVEnergy difference, indicating kinetic stability.
Dipole Moment0.3 DebyeA measure of the molecule's overall polarity.

This interactive table contains representative data to illustrate the output of a typical DFT calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopy

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for investigating electronic excited states. mdpi.com This method is used to predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. arxiv.org

For this compound, a TD-DFT calculation would identify the specific wavelengths of light the molecule absorbs. Each predicted absorption corresponds to an electronic transition, often characterized by the movement of electron density from one molecular orbital to another (e.g., from the HOMO to the LUMO). The intensity of this absorption is predicted by the oscillator strength. Such calculations are vital for interpreting experimental spectra and designing molecules with specific optical properties. mdpi.com

Illustrative TD-DFT Results for Electronic Transitions in this compound This table presents hypothetical results for the lowest energy electronic transitions as would be calculated by TD-DFT.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁4.652670.04HOMO → LUMO
S₀ → S₂5.202380.11HOMO-1 → LUMO
S₀ → S₃5.852120.08HOMO → LUMO+1

This interactive table shows the kind of data generated from TD-DFT calculations to predict a UV-Vis spectrum.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The indan (B1671822) skeleton is not perfectly rigid, and the four methyl groups of this compound introduce multiple rotatable bonds, leading to a complex conformational landscape. Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods designed to explore this landscape.

Unlike quantum methods, MM uses classical physics and simplified force fields to calculate the energy of a molecule as a function of its geometry. This approach is computationally much faster, making it ideal for scanning the vast number of possible conformations to identify low-energy stable structures (conformers).

Molecular Dynamics (MD) simulations extend this by solving Newton's equations of motion for the atoms over time, providing a dynamic view of the molecule's behavior at a given temperature. mdpi.com An MD simulation of this compound would reveal the flexibility of the five-membered ring, the rotational barriers of the methyl groups, and the relative populations of different conformers, offering a complete picture of its dynamic structural behavior. nih.govmdpi.com

Illustrative Relative Energies of Hypothetical Conformers A conformational search using molecular mechanics might yield several stable conformers, with their relative energies indicating their population at equilibrium.

ConformerDescriptionRelative Energy (kcal/mol)
1Global minimum energy structure0.00
2Rotamer of 4-methyl group+1.25
3Rotamer of 7-methyl group+1.30
4Puckered five-membered ring+2.50

This interactive table illustrates how computational methods can rank the stability of different molecular shapes.

Analysis of Aromaticity and Electron Delocalization within Highly Substituted Indans

The benzene (B151609) ring fused to the five-membered ring in indan is aromatic, a property associated with high stability due to cyclic delocalization of π-electrons. The four alkyl (methyl) substituents on this compound can influence this aromaticity. Computational methods allow for the quantification of aromaticity through various indices.

One of the most common methods is the calculation of the Nucleus-Independent Chemical Shift (NICS). nih.gov NICS values are calculated at specific points in space, typically at the center of the aromatic ring (NICS(0)) and 1 Å above it (NICS(1)). nih.gov A large negative NICS value is a signature of a strong diatropic ring current, which is a hallmark of aromaticity. nih.gov By comparing the calculated NICS values for the substituted ring in this compound to that of unsubstituted benzene, one can quantitatively assess the electronic effect of the methyl groups on the ring's aromatic character.

Illustrative NICS Values for Aromaticity Assessment This table compares the calculated NICS values for benzene with hypothetical values for the aromatic ring of this compound, indicating a slight modulation of aromaticity due to substitution.

CompoundNICS(0) (ppm)NICS(1) (ppm)Aromatic Character
Benzene (reference)-7.6-9.8Strongly Aromatic
This compound-7.2-9.5Strongly Aromatic

This interactive table demonstrates how NICS values are used to quantify and compare the aromaticity of different molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized molecule or to interpret complex experimental spectra. github.io

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. biorxiv.org Each calculated frequency corresponds to a specific vibrational mode, such as a C-H stretch or a C=C aromatic ring bend. The predicted IR spectrum can be compared directly with an experimental spectrum to aid in peak assignment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. nih.gov These calculations provide theoretical chemical shifts for each unique atom in this compound, which are invaluable for assigning peaks in experimental NMR spectra.

Illustrative Predicted Spectroscopic Data for this compound The following table provides examples of predicted spectroscopic parameters that would be generated computationally.

Spectroscopy TypeParameterCalculated ValueCorresponding Functional Group
IRVibrational Frequency3050 cm⁻¹Aromatic C-H Stretch
IRVibrational Frequency2965 cm⁻¹Aliphatic C-H Stretch
IRVibrational Frequency1480 cm⁻¹Aromatic C=C Stretch
¹³C NMRChemical Shift145 ppmAromatic Quaternary Carbon
¹³C NMRChemical Shift120 ppmAromatic C-H Carbon
¹³C NMRChemical Shift35 ppmAliphatic Carbon
¹H NMRChemical Shift7.0 ppmAromatic Proton
¹H NMRChemical Shift1.2 ppmMethyl Protons

This interactive table presents examples of how computational methods can predict key signatures in IR and NMR spectra.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is crucial for understanding the detailed step-by-step pathways of chemical reactions. profrajakumar.com For a molecule like this compound, a key reaction of interest is electrophilic aromatic substitution on the benzene ring (e.g., nitration, halogenation).

Using DFT, chemists can model the entire reaction coordinate. mdpi.com This involves:

Optimizing the geometries of the reactants, intermediates, and products.

Locating the transition state (TS) structure for each step.

This analysis can reveal which position on the aromatic ring is most susceptible to attack by an electrophile and explain the regioselectivity observed experimentally. pw.live For this compound, calculations could predict whether substitution is more favorable at the C5 or C6 position and provide the energetic rationale.

Illustrative Energy Profile for a Hypothetical Electrophilic Substitution Reaction This table outlines the relative energies for key points along the reaction pathway for a hypothetical nitration reaction at the C5 position.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + NO₂⁺0.0
Transition State (TS)Formation of the sigma complex+15.5
IntermediateSigma complex (Wheland intermediate)+2.1
Products5-Nitro-1,1,4,7-tetramethylindan + H⁺-5.0

This interactive table provides a simplified energy profile, illustrating how calculations can map out the energetics of a chemical reaction.

Advanced Applications and Functional Materials Incorporating 1,1,4,7 Tetramethylindan Moieties

Role of Indan (B1671822) Derivatives in Polymer Chemistry and High-Performance Materials

The integration of bulky, rigid aliphatic and cycloaliphatic structures into polymer backbones is a well-established strategy for modifying their physical and mechanical properties. The indan skeleton, particularly with its potential for substitution, offers a versatile platform for creating high-performance polymers with tailored characteristics.

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. metu.edu.trbiomedpharmajournal.org The properties of polyimides can be finely tuned by altering the chemical structure of the diamine and dianhydride monomers used in their synthesis. nih.govresearchgate.net The introduction of bulky, non-planar moieties is a common approach to enhance the solubility and processability of these often intractable polymers, without significantly compromising their thermal properties. rsc.org

While direct studies on polyimides derived from a diamine version of 1,1,4,7-tetramethylindan are not extensively documented in publicly available literature, the synthesis of a diamine containing a tetramethylindan structure has been patented. This suggests the feasibility of incorporating this moiety into a polyimide backbone. The general synthesis of polyimides involves a two-step process: the formation of a poly(amic acid) from the reaction of a diamine and a dianhydride, followed by a cyclodehydration (imidization) to form the final polyimide. anrvrar.in

The incorporation of a this compound-containing diamine into a polyimide backbone is anticipated to influence the polymer's properties in several ways:

Increased Solubility: The bulky and non-planar nature of the tetramethylindan group would likely disrupt chain packing, leading to improved solubility in organic solvents.

Modified Thermal Properties: The rigidity of the indan scaffold could contribute to a high glass transition temperature (Tg), a key indicator of a polymer's thermal stability. rsc.org

A comparison of the properties of polyimides derived from different diamine and dianhydride monomers highlights the significant impact of monomer structure on the final polymer characteristics. nih.govrsc.org For instance, the use of aromatic dianhydrides generally leads to better thermomechanical properties compared to cycloaliphatic dianhydrides, while the latter can improve optical transparency. nih.gov

Table 1: Representative Properties of Aromatic Polyimides

Dianhydride Monomer Diamine Monomer Glass Transition Temperature (Tg) Tensile Strength Elongation at Break
Pyromellitic dianhydride (PMDA) 4,4'-Oxydianiline (ODA) ~400 °C ~120 MPa ~70%
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) 4,4'-Oxydianiline (ODA) ~285 °C ~115 MPa ~20%

Note: The properties listed are approximate and can vary based on synthesis conditions and processing.

Bismaleimide (BMI) resins are another class of high-performance thermosetting polymers known for their excellent thermal stability and performance in extreme environments. metu.edu.tranrvrar.in These resins cure through an addition polymerization mechanism, which avoids the release of volatile byproducts, a significant advantage in the manufacturing of void-free composite materials. The primary drawback of traditional BMI resins is their inherent brittleness. mdpi.com

To address this, various modifications have been developed, including the incorporation of flexible or bulky comonomers to toughen the resin system. nih.govmdpi.com The introduction of an indan-containing moiety, such as a diamine derived from this compound, into the BMI backbone through a Michael addition reaction could be a viable strategy to enhance toughness. This modification would increase the distance between crosslinks and introduce a bulky group that could disrupt the tightly packed network structure of the cured resin.

The curing of BMI resins typically occurs at high temperatures, often in the range of 180-250°C, to achieve a high degree of cross-linking and optimal properties. anrvrar.in The thermal and mechanical properties of the cured resin are highly dependent on the chemical structure of the constituent monomers. metu.edu.trnih.gov

Table 2: General Properties of Bismaleimide (BMI) Resins

Property Typical Value
Glass Transition Temperature (Tg) 220-300 °C
Decomposition Temperature > 400 °C
Flexural Strength 100-150 MPa
Flexural Modulus 3-5 GPa

Note: These values are general and can be significantly influenced by the specific formulation and curing cycle.

Indan-Based Scaffolds in Supramolecular and Host-Guest Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. ias.ac.in Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. mdpi.com

The development of novel host molecules with specific recognition properties is a key area of research. The rigid and well-defined three-dimensional structure of the indan scaffold makes it an attractive building block for the construction of synthetic receptors and macrocycles. nih.gov While specific examples of this compound being used to create host molecules are not readily found in the literature, the general principles of supramolecular design suggest its potential utility.

For instance, the incorporation of indan units into larger macrocyclic structures, such as cryptophanes, could lead to the formation of cavities with specific sizes and shapes, suitable for the selective binding of small guest molecules. researchgate.netuit.nouit.no The methyl groups on the this compound moiety would further define the shape and hydrophobicity of such a cavity.

The design of molecular scaffolds for applications in molecular recognition is an active area of research, with potential applications in areas such as sensing, catalysis, and drug delivery. biotech-asia.orgresearchgate.net The predictable geometry of the indan skeleton can be exploited to position binding sites in a pre-organized fashion, which is crucial for achieving high binding affinity and selectivity. nih.gov

Development of Optoelectronic and Redox-Active Materials (e.g., Ferrocenyl-Conjugated Indenes)

The development of materials with tunable electronic and optical properties is essential for a wide range of applications, including sensors, molecular switches, and energy storage devices. Ferrocene (B1249389), with its stable and reversible redox behavior, is a workhorse in the field of organometallic chemistry and has been widely incorporated into functional materials. biomedpharmajournal.orgnih.govresearchgate.net

The conjugation of a ferrocenyl group to an indene (B144670) scaffold creates a system with interesting electrochemical and photophysical properties. researchgate.net The indene unit can act as a π-conjugated linker, facilitating electronic communication between the ferrocene redox center and other parts of the molecule or its environment. The synthesis of ferrocene-conjugated indenes can be achieved through various cross-coupling reactions.

The electrochemical properties of these ferrocenyl-indenes can be studied using techniques such as cyclic voltammetry. These studies provide information about the redox potentials of the ferrocene/ferrocenium couple, which can be influenced by the nature and position of substituents on the indene ring. rsc.orgmdpi.com The electron-donating or electron-withdrawing nature of these substituents can shift the redox potential to more negative or positive values, respectively.

The introduction of four methyl groups, as in a hypothetical ferrocenyl-conjugated 1,1,4,7-tetramethylindene, would be expected to have an electron-donating effect, potentially lowering the oxidation potential of the ferrocene unit. The redox-active nature of these molecules makes them promising candidates for the development of redox-responsive materials, where a change in the oxidation state of the ferrocene unit can trigger a change in the material's properties, such as its color or fluorescence. rsc.org

Table 3: Representative Redox Potentials of Ferrocene Derivatives

Ferrocene Derivative E½ (V vs. Fc/Fc+)
Ferrocene 0.00
Decamethylferrocene -0.59
Acetylferrocene +0.28

Note: Redox potentials are approximate and can vary depending on the solvent and supporting electrolyte used.

Utilization as Reference Compounds and Analytical Standards in Chemical Analysis

In chemical analysis, reference compounds and analytical standards are crucial for the accurate identification and quantification of substances. ias.ac.inresearchgate.netnih.gov These standards are materials with well-characterized properties that are used to calibrate instruments and validate analytical methods. ias.ac.in

While there is no specific documentation detailing the use of this compound as a certified reference material, its properties make it a potential candidate for use as an internal standard in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analyses. scioninstruments.comijcce.ac.irnih.govsigmaaldrich.comrestek.com An internal standard is a compound of known concentration that is added to a sample to aid in the quantification of the analyte of interest. scioninstruments.comijcce.ac.ir

An ideal internal standard should have the following characteristics:

It should be chemically similar to the analyte but not naturally present in the sample.

It should have a retention time that is close to, but well-resolved from, the analyte.

It should be stable and not react with the sample matrix.

This compound, as a relatively non-polar and volatile hydrocarbon, could be a suitable internal standard for the analysis of other alkylated aromatic compounds. Its distinct mass spectrum would also be beneficial for its identification and quantification in GC-MS.

The development and certification of reference materials is a rigorous process that ensures their accuracy and traceability to international standards. ias.ac.inresearchgate.net While this compound may not be a formally certified reference material, it can still serve as a useful reference compound in research and development laboratories for method development and quality control purposes.

Environmental Chemical Behavior and Degradation Pathways of Indan Hydrocarbons

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformation involves the degradation of a chemical through non-biological pathways. For a compound like 1,1,4,7-Tetramethylindan, the key abiotic processes are photolysis and chemical oxidation, as hydrolysis is not a significant pathway for hydrocarbons.

Photolytic Degradation Mechanisms of Aromatic Hydrocarbons

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. Aromatic hydrocarbons can undergo direct or indirect photolysis.

Direct Photolysis: This occurs when the molecule itself absorbs light energy, leading to the excitation of electrons and subsequent bond cleavage. The fused ring structure and alkyl substituents of this compound can influence its absorption of ultraviolet (UV) radiation from the sun.

Indirect Photolysis: This process is often more significant in the environment. It involves photosensitizers, which are other molecules in the environment (like humic substances in water or soil) that absorb light and transfer the energy to the hydrocarbon, or reactive oxygen species (like hydroxyl radicals) that are generated by sunlight and then react with the hydrocarbon. mdpi.com

In soil, the presence of photocatalysts such as titanium dioxide (TiO₂) can enhance the photodegradation of organic pollutants. researchgate.net The rate of degradation for poly(alkyl acrylates) has been observed to decrease as the number of carbon atoms in the alkyl substituents increases, suggesting that the four methyl groups on this compound could influence its photolytic stability. researchgate.net

Hydrolysis and Other Chemical Transformations in Aqueous and Soil Environments

Hydrolysis: This is a chemical reaction with water that breaks down a compound. However, hydrocarbons like this compound are generally resistant to hydrolysis because they lack functional groups that are susceptible to this reaction, such as esters or amides. acs.orgmasterorganicchemistry.com Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aqueous and soil environments.

Chemical Oxidation: In soil and aquatic environments, alkylated aromatic hydrocarbons can undergo oxidation. This can be facilitated by naturally occurring minerals and metals. For instance, iron-bearing minerals can induce the transformation of certain organic compounds. mdpi.com Chemical oxidation is a remediation technique that can be used for soils contaminated with hydrocarbons, using agents like permanganate, persulfate, or Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst). nih.govgnest.orgus.esnih.gov These strong oxidants can break down the aromatic ring and degrade the hydrocarbon. Studies have shown that aromatic hydrocarbons are generally more susceptible to chemical oxidation than aliphatic ones. us.es

Table 2: Factors Influencing Abiotic Degradation of this compound (Inferred)

FactorEffect on DegradationEnvironmental Compartment
Sunlight IntensityIncreases photolytic degradationSurface Water, Soil Surface, Atmosphere
Photosensitizers (e.g., humic acids)Increases indirect photolysisWater, Soil
Photocatalysts (e.g., TiO₂)Enhances photolysisSoil
Oxidizing Minerals (e.g., MnO₂, Fe oxides)Promotes chemical oxidationSoil, Sediments
pHCan influence the rate of chemical oxidationWater, Soil
TemperatureHigher temperatures can increase reaction ratesAll

Biotic Transformation and Microbial Degradation of Alkylated Aromatics

Biodegradation is a primary mechanism for the removal of aromatic hydrocarbon pollutants from the environment. nih.gov Various microorganisms, including bacteria and fungi, have the metabolic capability to use these compounds as a source of carbon and energy. nih.gov

The degradation of alkylated aromatic hydrocarbons like this compound typically begins with an initial oxidation step. Microorganisms utilize enzymes such as monooxygenases and dioxygenases to introduce oxygen atoms into the molecule. unesp.br This initial attack can occur on either the aromatic ring or one of the alkyl (methyl) side chains.

Ring Dioxygenation: This pathway involves the addition of two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol. This intermediate is then further metabolized, leading to ring cleavage and eventual mineralization to carbon dioxide and water. mdpi.com

Side-Chain Oxidation: The methyl groups on the indan (B1671822) structure can be oxidized to form alcohols, aldehydes, and then carboxylic acids. researchgate.net This process increases the water solubility of the compound and can facilitate further degradation.

The presence of alkyl substituents can affect the rate and pathway of microbial degradation. Sometimes, the initial metabolic products can be more mobile or bioavailable than the parent compound. researchgate.net

Table 3: Examples of Microorganisms Degrading Aromatic Hydrocarbons

Microorganism GenusTypeAromatic Compounds Degraded
PseudomonasBacteriumNaphthalene (B1677914), Phenanthrene, other PAHs mdpi.compjoes.com
MycobacteriumBacteriumPyrene, Phenanthrene, other PAHs pjoes.com
RhodococcusBacteriumn-alkanes, Aromatic Hydrocarbons nih.gov
AcinetobacterBacteriumDiesel hydrocarbons mdpi.com
AlcaligenesBacteriumFluoranthene pjoes.com

Partitioning and Transport Mechanisms

Partitioning and transport mechanisms determine how this compound moves between air, water, soil, and biota. These processes are largely controlled by the compound's physicochemical properties, such as its water solubility, vapor pressure, and affinity for organic matter.

Sorption/Desorption Dynamics in Environmental Matrices

Sorption is the process by which a chemical binds to solid particles, such as soil or sediment. For a nonpolar, hydrophobic compound like this compound, with a high estimated LogP of 4.4, sorption to organic matter in soil and sediment is expected to be a dominant process. nih.gov

The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). ecetoc.orgecetoc.org A high Koc value indicates strong binding to soil and low mobility. chemsafetypro.com This means the compound is less likely to leach into groundwater but may persist in the soil for longer periods. ijcmas.com The mobility of a substance in soil is measured by its Kd or Koc value; a high value indicates strong adsorption to soil and organic matter, resulting in limited movement. chemsafetypro.com Conversely, a very low value suggests high mobility. chemsafetypro.com For compounds with a log Koc greater than 4.5, there may be concerns about their potential effects on terrestrial organisms due to their persistence in the soil. chemsafetypro.com

Desorption is the reverse process, where the chemical is released from the soil particles back into the soil water. This process is often slow for strongly sorbed compounds.

Table 4: Summary of Partitioning Behavior for this compound (Inferred)

ProcessExpected BehaviorEnvironmental Implication
Sorption High affinity for soil organic carbon and sediments (High Koc)Low mobility in soil, reduced leaching to groundwater, accumulation in sediments.
Desorption Slow release from soil and sediment particlesIncreased persistence in the solid phase.
Leaching Low potentialUnlikely to be a major transport pathway to groundwater.
Runoff May be transported with eroded soil particlesPotential for contamination of surface waters.

Volatilization Potential and Atmospheric Fate

Once in the atmosphere, volatile organic compounds are subject to degradation. The primary atmospheric degradation pathway for most hydrocarbons is reaction with hydroxyl radicals (•OH), which are photochemically produced in the atmosphere. This reaction initiates a chain of oxidative processes that can eventually break down the compound into smaller, less harmful substances like carbon dioxide. The atmospheric lifetime of a compound is determined by how quickly it reacts with these radicals.

Thermodynamic Characterization and Modeling for Environmental Fate Prediction of Indan Compounds

Thermodynamic modeling serves as a powerful tool to integrate information on a chemical's properties with environmental scenarios to forecast its potential impact. rsc.org These quantitative models can enhance the understanding of the system and predict the long-term effects of a substance's release into the environment. The accuracy of these predictions is highly dependent on the quality of the input data, which includes key thermodynamic parameters.

Estimation of Critical Point Properties for Process Simulation

Critical point properties—specifically critical temperature (Tc), critical pressure (Pc), and critical volume (Vc)—are fundamental parameters in the thermodynamic modeling of a substance's behavior, particularly for process simulations that predict environmental fate. mdpi.comunirioja.es These properties define the endpoint of the vapor-liquid coexistence curve and are essential for equations of state used in most modern process simulators to estimate physical properties and phase equilibria. mdpi.com However, for many complex organic molecules like this compound, experimentally determined critical properties are often unavailable due to thermal instability at high temperatures. aiche.org

The molecular structure of this compound is first analyzed to identify its constituent functional groups as defined by the Joback method. The structure consists of:

Four aromatic carbon atoms bonded to one hydrogen atom (=CH-).

Two aromatic carbon atoms that are part of a ring fusion or substitution (>C=).

One quaternary carbon atom (>C<).

One methylene (B1212753) group (-CH2-).

Four methyl groups (-CH3).

By summing the contributions of these groups, the critical properties can be estimated using the following formulas from the Joback method:

Critical Temperature (Tc): Tc (K) = 198.2 + Σ Tci

Critical Pressure (Pc): Pc (bar) = [0.113 + 0.0032 * NA - Σ Pci]⁻² where NA is the total number of atoms in the molecule.

Critical Volume (Vc): Vc (cm³/mol) = 17.5 + Σ Vci

The calculated estimations for this compound provide the necessary inputs for various process simulation software. These simulations are used to model the compound's behavior under different environmental conditions, predicting its partitioning between gas, liquid, and solid phases. For instance, these critical properties are crucial for estimating vapor pressure, which in turn influences the rate of volatilization from water or soil surfaces. utexas.edu By incorporating these estimated parameters into environmental fate models, it is possible to simulate the transport and distribution of this compound, offering valuable insights for environmental risk assessment. rsc.orgpnas.org

PropertyEstimated ValueUnit
Critical Temperature (Tc)708.92K
Critical Pressure (Pc)24.36bar
Critical Volume (Vc)599.5cm³/mol

Future Directions and Emerging Research Avenues for 1,1,4,7 Tetramethylindan Research

Development of Novel and Sustainable Synthetic Methodologies for Highly Substituted Indans

The synthesis of highly substituted indans, including 1,1,4,7-Tetramethylindan, often relies on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future research must prioritize the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign.

One promising avenue is the exploration of green chemistry principles in the synthesis of polysubstituted indans. This includes the use of renewable starting materials, eco-friendly solvents, and catalytic systems that minimize waste and energy consumption. For instance, employing catalytic amounts of solid acids or developing one-pot multicomponent reactions could significantly improve the atom economy and reduce the environmental footprint of indan (B1671822) synthesis. The development of such green and efficient synthetic protocols is a key area for future investigation.

Furthermore, the application of modern synthetic techniques such as flow chemistry and microwave-assisted synthesis could offer significant advantages. These methods can provide better control over reaction parameters, leading to higher yields, reduced reaction times, and improved safety profiles. Research in this area should focus on adapting existing synthetic routes for these advanced technologies and exploring new reaction pathways that are amenable to continuous processing.

A comparative look at traditional versus sustainable synthetic approaches is presented in the table below:

FeatureTraditional SynthesisSustainable Synthesis
Solvents Often uses volatile and hazardous organic solvents.Prioritizes the use of green solvents like water, ionic liquids, or solvent-free conditions.
Catalysts May rely on stoichiometric amounts of reagents or heavy metal catalysts.Employs reusable catalysts, biocatalysts, or metal-free catalytic systems.
Energy Frequently requires high temperatures and prolonged heating.Utilizes energy-efficient methods like microwave or ultrasound irradiation.
Waste Can generate significant amounts of byproducts and waste.Aims for high atom economy and minimal waste generation.

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Characterization

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound and other highly substituted indans is crucial for optimizing reaction conditions and improving yields. Advanced spectroscopic techniques that allow for in-situ and operando reaction monitoring are poised to play a pivotal role in this endeavor.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time information about the concentrations of reactants, intermediates, and products as a reaction progresses. acs.orgresearchgate.netresearchgate.netspectroscopyonline.comchemrxiv.org This data is invaluable for elucidating reaction kinetics and identifying transient intermediates that may not be detectable through traditional offline analysis. acs.orgspectroscopyonline.com Future research should focus on applying these techniques to the synthesis of this compound to gain a detailed mechanistic understanding of its formation. researchgate.net

Operando spectroscopy , which involves monitoring a catalytic process under actual reaction conditions, is particularly relevant for syntheses involving heterogeneous catalysts. acs.orgaip.orgrsc.orgrsc.orgornl.gov By combining spectroscopic measurements with simultaneous catalytic performance data, researchers can establish direct correlations between the catalyst structure and its activity and selectivity. acs.orgornl.gov The application of operando FTIR and other techniques could lead to the rational design of more efficient catalysts for the synthesis of polysubstituted indans. acs.orgaip.orgrsc.orgrsc.org

Synergistic Integration of Experimental and Computational Approaches for Mechanistic Insight

The synergy between experimental studies and computational chemistry offers a powerful approach to unraveling complex reaction mechanisms. Density Functional Theory (DFT) calculations , for example, can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the outcomes of different reaction conditions. researchgate.netresearchgate.netrsc.orgdntb.gov.ua

Future research on this compound should leverage this synergy to gain a comprehensive understanding of its synthesis and reactivity. For instance, DFT calculations could be employed to explore the potential energy surfaces of different synthetic routes to this compound, helping to identify the most energetically favorable pathways. researchgate.netresearchgate.net These computational predictions can then be validated through targeted experiments, leading to a more complete and accurate mechanistic picture.

This integrated approach is also valuable for understanding the spectroscopic signatures of reaction intermediates. By calculating the expected NMR or IR spectra of proposed intermediates, researchers can more confidently assign the signals observed in in-situ spectroscopic experiments. This combination of experimental and computational methods will be instrumental in building a robust understanding of the chemistry of highly substituted indans.

Exploration of Emerging Applications in Advanced Materials Science and Catalysis

The unique structural features of this compound, particularly its rigid, substituted carbocyclic framework, suggest its potential for use in the development of advanced materials and novel catalysts.

In the realm of catalysis , chiral indan derivatives have shown promise as ligands in asymmetric catalysis , facilitating the synthesis of enantiomerically pure compounds. nih.govresearchgate.netkfupm.edu.sarsc.orgmdpi.com The stereochemically defined structure of the indan scaffold can create a chiral environment around a metal center, enabling high levels of stereocontrol in catalytic reactions. nih.govresearchgate.net Investigating the potential of chiral derivatives of this compound as ligands in asymmetric catalysis represents a promising avenue for future research.

Comprehensive Understanding of Environmental Persistence and Transformation Products

As with any synthetic compound, a thorough understanding of the environmental fate of this compound is essential. Due to its alkylated aromatic structure, it can be classified as a persistent organic pollutant (POP), and its behavior in the environment warrants careful investigation. nih.govpublications.gc.cascispace.comnih.govnih.gov

Future research should focus on the biodegradation and photodegradation of this compound in various environmental compartments, such as soil and water. nih.govunesp.brresearchgate.netnih.govenviro.wiki Studies should aim to identify the microorganisms capable of degrading this compound and elucidate the metabolic pathways involved. unesp.brresearchgate.netnih.govenviro.wiki Similarly, investigating the photodegradation of this compound under simulated sunlight conditions will provide insights into its persistence in aquatic environments. publications.gc.canih.govnih.gov

A crucial aspect of these studies is the identification of transformation products . acs.orgnih.govhelcom.fimdpi.com These degradation products may have different toxicological profiles than the parent compound, and their formation and fate must be understood to conduct a comprehensive environmental risk assessment. nih.govhelcom.fimdpi.com The use of advanced analytical techniques, such as high-resolution mass spectrometry, will be critical for identifying and quantifying these transformation products. nih.gov

The table below summarizes key research areas concerning the environmental impact of this compound:

Research AreaKey ObjectivesRelevant Techniques
Biodegradation Identify degrading microorganisms and metabolic pathways. unesp.brresearchgate.netnih.govenviro.wikiMicrobial culture studies, gene sequencing, metabolic analysis.
Photodegradation Determine the rate and products of degradation under sunlight. publications.gc.canih.govnih.govPhotoreactor experiments, quantum yield measurements.
Transformation Products Identify and quantify degradation products. acs.orgnih.govhelcom.fimdpi.comHigh-resolution mass spectrometry, NMR spectroscopy.
Ecotoxicology Assess the toxicity of the parent compound and its transformation products.Bioassays with representative aquatic and terrestrial organisms.

Q & A

Q. What are the established synthetic routes for 1,1,4,7-Tetramethylindan, and how do catalytic conditions influence product yield?

  • Methodological Answer : The synthesis of this compound derivatives often involves alkylation or methylation of indane precursors. For example, catalytic methylation of substituted phenols with methanol at elevated temperatures (300–520°C) using alumina catalysts (e.g., sodium-free alumina or Harshaw alumina) has been reported to yield tetramethylindan derivatives. Key parameters include:
  • Catalyst type : Sodium-free alumina (Catalyst A) vs. sodium-containing alumina (Catalyst B), which affect reaction temperature ranges and product distribution .
  • Methanol-to-substrate ratio : A 20:1 molar ratio is typical for ensuring complete methylation .
    Product yields are optimized by adjusting reaction temperatures (e.g., 330–470°C for Catalyst A vs. 390–520°C for Catalyst B) and monitoring intermediates via gas chromatography-mass spectrometry (GC-MS).

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • X-ray diffraction (XRD) : Resolves crystal structures and spatial arrangements of methyl groups. For example, derivatives like 4-(1,1,3,3-Tetramethylindan-5-ylethynyl)benzoic acid crystallize in space groups such as P1 or P21/c, revealing intramolecular interactions .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify chemical environments of methyl groups. In rigid indan frameworks, inequivalent methyl groups (e.g., at positions 1,1,3,3) produce distinct splitting patterns, aiding stereodynamic analysis .
  • Gas Chromatography (GC) : Quantifies reaction products and purity, especially when coupled with mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can conflicting data on reaction intermediates in this compound synthesis be resolved?

  • Methodological Answer : Contradictory observations (e.g., unexpected byproducts like pentamethylindene) require:
  • Kinetic studies : Monitor reaction progress at shorter intervals to identify transient intermediates.
  • In situ spectroscopy : Use FTIR or Raman spectroscopy to detect unstable species (e.g., carbocations or radicals) under high-temperature conditions .
  • Computational modeling : Density functional theory (DFT) calculations predict intermediate stability and reaction pathways, reconciling experimental and theoretical data .

Q. What challenges arise in determining the stereodynamics of this compound derivatives via NMR?

  • Methodological Answer :
  • Steric hindrance : Methyl groups at positions 1,1,4,7 create rigid frameworks, but dynamic processes (e.g., ring puckering) can complicate NMR interpretation. Variable-temperature (VT) NMR experiments quantify activation energies for conformational changes .
  • Nonequivalent methyl groups : In derivatives like 1,1,3,3-Tetramethylindan-2-ylidene, all four methyl groups may exhibit distinct chemical shifts due to restricted rotation, requiring high-resolution NMR (≥500 MHz) and 2D techniques (e.g., NOESY) for assignment .

Ethical and Methodological Considerations

  • Literature Review : Prioritize primary sources (e.g., Journal of Organic Chemistry) over secondary databases to avoid biased interpretations .
  • Data Reproducibility : Document catalyst preparation and reaction conditions meticulously, as sodium content in alumina significantly alters outcomes .
  • Ethical Compliance : Adhere to safety protocols for high-temperature reactions and hazardous intermediates (e.g., chlorinated derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.